N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-21-12-4-2-3-10-7-13(24-15(10)12)11-9-25-17(18-11)19-16(20)14-8-22-5-6-23-14/h2-4,7-9H,5-6H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVDLPXNMRQJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=COCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound characterized by its unique structural features, which include a thiazole ring, a benzofuran moiety, and a dioxin structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 364.4 g/mol. The compound features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H16N2O3S |
| Molecular Weight | 364.4 g/mol |
| Structure | , suggesting a promising therapeutic application for chronic inflammatory diseases .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Tubulin Polymerization: Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.
- Modulation of Cytokine Release: The compound may inhibit the NF-kB signaling pathway, reducing the expression of inflammatory cytokines.
- Induction of Apoptosis: The activation of caspases and subsequent apoptosis in cancer cells has been observed with related thiazole derivatives .
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds with similar structural features to N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide exhibit significant antimicrobial activity. For instance, derivatives of thiazole have shown promising results against various bacterial strains and fungi. A study demonstrated that thiazole derivatives possess effective antibacterial properties against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound's structure suggests it may interact with biological targets involved in cancer progression. Preliminary studies indicate that thiazole derivatives can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells . The mechanism of action typically involves the modulation of specific enzymes or receptors that are crucial for cancer cell survival.
Study 1: Antimicrobial Evaluation
A recent study evaluated several thiazole derivatives for their antimicrobial efficacy. The results indicated that compounds structurally similar to this compound displayed significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined to be as low as 6.25 µg/mL for some derivatives .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of related compounds. The study utilized the Sulforhodamine B (SRB) assay to measure the viability of MCF7 breast cancer cells treated with various thiazole derivatives. Results showed that certain compounds led to a substantial decrease in cell viability, indicating their potential as anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Thiazole-Benzofuran/Carboxamide Families
The compound shares structural motifs with several classes of thiazole derivatives:
Key Observations :
- The dihydrodioxine carboxamide introduces a unique conformational profile compared to rigid benzamides (e.g., 4d) or hydrazine derivatives () .
Physicochemical and Spectral Comparisons
Melting Points and Solubility :
- Thiazole derivatives with carboxamide groups (e.g., compounds 4d–4i in ) exhibit melting points ranging from 120–250°C, influenced by substituent polarity. The target compound’s dihydrodioxine moiety may lower melting points due to increased solubility in polar solvents .
- IR spectra of similar carboxamides (e.g., ) show characteristic C=O stretches at 1663–1682 cm$ ^{-1} $, while thione tautomers (e.g., triazoles in ) lack this band, confirming structural integrity .
Spectral Data :
- $ ^1H $-NMR of the target compound would display signals for the methoxy group (~3.8 ppm), benzofuran aromatic protons (6.5–8.0 ppm), and dihydrodioxine protons (4.2–4.5 ppm). This contrasts with pyridyl-substituted thiazoles (e.g., 4d: pyridine protons at 8.2–8.9 ppm) .
Pharmacological and Functional Comparisons
- Cardioprotective Activity: highlights that N-[4-(4-methoxyphenyl)-thiazol-2-yl] derivatives exhibit superior cardioprotective effects to Levocarnitine and Mildronate.
- Kinase Inhibition : Thiazole-carboxamide hybrids (e.g., ) often target kinases like EGFR or VEGFR. The dihydrodioxine carboxamide’s flexibility could optimize binding to ATP pockets .
Q & A
Q. Critical Conditions :
- Temperature control : Exothermic reactions during coupling steps require cooling (0–5°C).
- Moisture-sensitive steps : Use Schlenk lines or nitrogen atmospheres for air-sensitive reagents.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is essential to isolate intermediates .
Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
Category: Basic
Answer:
Primary Techniques :
- ¹H/¹³C NMR : Confirm regiochemistry of the benzofuran (δ 6.8–7.2 ppm) and thiazole (δ 7.5–8.0 ppm) rings. Methoxy groups appear as singlets near δ 3.8 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) using a C18 column (MeCN/H₂O gradient, UV detection at 254 nm) .
Q. Example Workflow :
- Step 1 : Synthesize 10 analogs with systematic substitutions.
- Step 2 : Measure IC₅₀ values against a panel of cancer cell lines (e.g., MCF-7, HeLa).
- Step 3 : Correlate activity trends with steric/electronic parameters (Hammett σ, logP) .
What strategies are recommended for resolving contradictions in reported biological activity data (e.g., varying IC₅₀ values) across studies?
Category: Advanced
Answer:
Key Approaches :
Standardized Assay Conditions :
- Use identical cell lines (ATCC-verified) and culture media (e.g., RPMI-1640 + 10% FBS).
- Normalize data to a reference compound (e.g., doxorubicin for cytotoxicity) .
Orthogonal Validation :
- Confirm apoptosis via flow cytometry (Annexin V/PI) alongside MTT assays .
- Replicate findings in 3D spheroid models to assess microenvironment effects .
Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to quantify inter-lab variability .
What in silico approaches are suitable for predicting pharmacokinetic properties, and how can these be validated experimentally?
Category: Advanced
Answer:
Computational Tools :
Q. Experimental Validation :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Caco-2 Permeability : Measure apparent permeability (Papp) to predict oral bioavailability .
What are the common degradation pathways observed under varying pH and temperature conditions?
Category: Basic
Answer:
Degradation Studies :
- Acidic Conditions (pH 1–3) : Hydrolysis of the dioxine ring, leading to diol formation (monitored by TLC) .
- Alkaline Conditions (pH 10–12) : Cleavage of the carboxamide bond, detected via loss of NMR peaks at δ 8.1–8.3 ppm .
- Thermal Stress (60°C) : Oxidation of the thiazole sulfur, confirmed by FT-IR (S=O stretch at 1050 cm⁻¹) .
Q. Stability Protocol :
- Store lyophilized compound at -20°C under argon.
- Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .
How can researchers systematically evaluate potential off-target effects in complex biological systems?
Category: Advanced
Answer:
Strategies :
Proteome-Wide Profiling : Use affinity pulldown with biotinylated probes followed by LC-MS/MS to identify binding partners .
Phenotypic Screening : Test in zebrafish models for developmental toxicity (e.g., heart rate, teratogenicity) .
Kinase Selectivity Panels : Screen against 468 kinases (e.g., Eurofins KinaseProfiler) to quantify off-target inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
